molecular formula C16H13FN2OS B2466260 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 477545-46-3

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2466260
CAS No.: 477545-46-3
M. Wt: 300.35
InChI Key: QJSRIVPPATTYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSRIVPPATTYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3-phenylpropanoic acid or its derivatives under mild conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can be represented as follows:

Molecular Formula C10H9FN2OS\text{Molecular Formula }C_{10}H_{9}FN_{2}OS

The synthesis typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3-phenylpropanoic acid or its derivatives. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions .

Medicinal Chemistry

This compound has shown promising potential as a lead compound in drug development. Its applications include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer. Its mechanisms may involve apoptosis modulation and cell cycle arrest, enhanced by the fluorine substitution which improves lipophilicity and cellular uptake .

Biochemistry

The compound interacts with specific enzymes and proteins within biological systems, leading to potential therapeutic effects:

  • Enzyme Inhibition : It has been shown to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase .
  • Kinase Pathway Modulation : Similar compounds have been noted for their ability to modulate kinase receptors associated with cancer progression, suggesting that this compound may influence critical signaling pathways for tumor growth .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructural FeaturesNotable Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)formamideSimilar structure without phenylpropanoic acidAntimicrobial
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylureaBenzothiazole coreAnticancer activity
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamideSimilar structureAntimicrobial properties

Study 1: Antimicrobial Efficacy

In a study evaluating various benzothiazole derivatives, this compound demonstrated significant activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential cellular processes. For example, it has been shown to inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plant cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and membranes .

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can be compared with other similar benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound consists of a benzothiazole moiety substituted with a fluorine atom and an amide linkage to a phenylpropanamide group. The synthesis typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-ylamine with 3-phenylpropanoic acid or its derivatives. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that the compound's structure enhances its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Studies have shown that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving the modulation of apoptosis and cell cycle arrest. The fluorine substitution is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
  • Targeting Kinase Pathways : Similar compounds have demonstrated the ability to modulate kinase receptors associated with cancer progression. This suggests that this compound may have similar effects on signaling pathways critical for tumor growth .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against breast and lung cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylureaBenzothiazole coreAnticancer activity
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamideSimilar structureAntimicrobial properties
6-Amino-benzothiazole derivativesVariesAnticonvulsant and anti-inflammatory effects

The distinct combination of functional groups in this compound may enhance its selectivity towards specific biological targets compared to other benzothiazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.